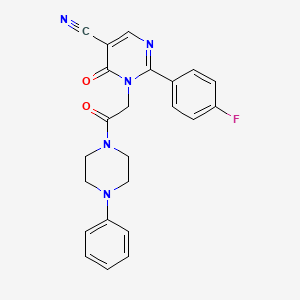

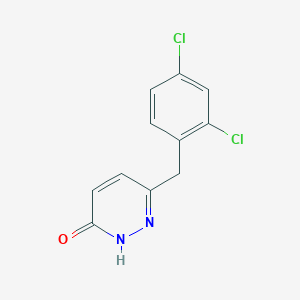

2-(methylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(methylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical entity that appears to be related to benzamide derivatives with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, structure, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives can involve multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was achieved through a five-step process starting from 2-nitrobenzoic acid, which included chlorination, aminolysis, reduction with hydrazine hydrate, condensation, and a final reduction with sodium borohydride, yielding a good yield of 54.5% . This process highlights the complexity and the careful optimization required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as 1H-NMR and MS . Additionally, crystal structures can be determined using X-ray single-crystal diffraction, which provides detailed information on atom positions, bond lengths, bond angles, and dihedral angles . These techniques are crucial for verifying the successful synthesis of the target compound and for understanding its molecular geometry, which can influence its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidation and cyclization. For example, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized and then oxidized using copper(II) chloride, leading to cyclization and the formation of new thiadiazolo[2,3-a]pyridine benzamide derivatives . These reactions are significant as they can lead to the formation of novel cyclic systems with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The coordination of ligands to metal ions, as seen in the copper(II) complexes of thiadiazolo[2,3-a]pyridine benzamide derivatives, can result in stable planar geometries around the central ion . These properties are essential for the practical application of these compounds, including their potential use as drugs.

Relevant Case Studies

Although the provided papers do not mention case studies involving the specific compound 2-(methylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, they do report on the cytotoxic activity of related benzamide derivatives and their copper(II) complexes against various human cancer cell lines . The derivatives and complexes showed significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines, indicating their potential as anticancer agents. These findings underscore the importance of studying benzamide derivatives for their therapeutic potential.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methylsulfanyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-24-17-5-3-2-4-15(17)18(23)20-11-13-22-12-8-16(21-22)14-6-9-19-10-7-14/h2-10,12H,11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHITWAORFQZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)

![2-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3003475.png)

![(2-Methoxypyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3003477.png)

![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)

![Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B3003480.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)